Tianeptine Metabolite MC5-d4 Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

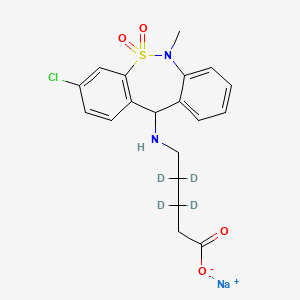

Tianeptine Metabolite MC5-d4 Sodium Salt is a deuterium-labeled version of the active metabolite of tianeptine, an atypical antidepressant. Tianeptine is known for its unique mechanism of action, which differs from traditional antidepressants. The metabolite MC5 retains pharmacological activity similar to the parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine Metabolite MC5-d4 Sodium Salt involves the incorporation of deuterium into the MC5 metabolite. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Tianeptine Metabolite MC5-d4 Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions often result in the formation of various substituted derivatives .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how drugs behave in biological systems. Research indicates that Tianeptine Metabolite MC5-d4 Sodium Salt is used as a reference standard in analytical chemistry to quantify tianeptine and its metabolites in biological samples. Notably, studies have demonstrated that the elimination half-lives of tianeptine and its metabolite MC5 differ significantly, with MC5 having a longer half-life of approximately 7.53 hours compared to tianeptine's 1.16 hours .

Key Pharmacokinetic Parameters

| Parameter | Tianeptine | MC5 Metabolite |

|---|---|---|

| Volume of Distribution (L/kg) | 2.03 | N/A |

| Systemic Clearance (L/h/kg) | 1.84 | N/A |

| Elimination Half-Life (h) | 1.16 | 7.53 |

| Bioavailability (%) | 69% (IP route) | N/A |

IP: Intraperitoneal administration

Biochemical Analysis

This compound is significant in biochemical research, particularly concerning drug metabolism. It interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. This interaction influences the rate of metabolism and the formation of other metabolites . The deuterium labeling enhances the tracking capabilities in mass spectrometry analyses, allowing for more accurate quantification and differentiation from naturally occurring metabolites.

Scientific Research Applications

The applications of this compound span several fields:

- Analytical Chemistry : Used as a reference standard for quantifying tianeptine and its metabolites.

- Biological Studies : Employed to investigate metabolic pathways and pharmacokinetics.

- Clinical Research : Utilized in preclinical and clinical studies to explore the pharmacological effects on mood disorders.

- Pharmaceutical Development : Applied in quality control processes for formulations containing tianeptine .

Case Studies and Clinical Insights

Recent case reports have highlighted the implications of tianeptine use in clinical settings, particularly regarding its potential for misuse due to opioid-like effects. These reports underscore the need for comprehensive studies on the safety profile of tianeptine and its metabolites . The unique properties of this compound make it a valuable tool for further research into these aspects.

Notable Findings from Case Reports

- Fatalities Involving Tianeptine : Two cases documented fatalities associated with tianeptine use, emphasizing the importance of understanding its pharmacological profile.

- Potential Neuroprotective Effects : Studies suggest that both tianeptine and its metabolite may influence neuroplasticity, offering potential therapeutic avenues for mood disorders .

Mecanismo De Acción

The mechanism of action of Tianeptine Metabolite MC5-d4 Sodium Salt involves its interaction with various molecular targets and pathways. Tianeptine and its metabolites are known to modulate the reuptake of serotonin, enhancing its uptake in the brain. This action is contrary to that of typical antidepressants, which inhibit serotonin reuptake . Additionally, tianeptine and its metabolites have been shown to influence the activity of glutamate receptors and modulate neuroplasticity, contributing to their antidepressant and anxiolytic effects .

Comparación Con Compuestos Similares

- Tianeptine Sodium Salt

- Tianeptine Metabolite MC5 Sodium Salt

- Tianeptine Metabolite MC5-13C6 Sodium Salt

Comparison: Tianeptine Metabolite MC5-d4 Sodium Salt is unique due to the incorporation of deuterium, which provides advantages in pharmacokinetic studies by reducing the rate of metabolic degradation. This makes it a valuable tool for studying the long-term effects and stability of tianeptine and its metabolites .

Actividad Biológica

Tianeptine, an atypical antidepressant, is known for its unique mechanism of action and has garnered attention due to its active metabolite, MC5 (also referred to as MC5-d4 sodium salt). This article delves into the biological activity of MC5, examining its pharmacokinetics, therapeutic effects, and implications in clinical settings.

Overview of Tianeptine and Its Metabolites

Tianeptine is primarily metabolized in the liver through β-oxidation, yielding two significant metabolites: MC3 and MC5. While both metabolites exhibit pharmacological activity, MC5 is particularly noteworthy due to its longer half-life and similar efficacy to tianeptine itself.

- Chemical Structure :

- Molecular Formula : C21H24ClN2NaO4S

- Molecular Weight : 458.934 g/mol

Pharmacokinetics

The pharmacokinetics of tianeptine and its metabolite MC5 reveal critical insights into their biological activity:

| Parameter | Tianeptine | MC5 Metabolite |

|---|---|---|

| Elimination Half-Life | 1.16 hours | 7.53 hours |

| Bioavailability | 69% (intraperitoneal) | Not specified |

| Volume of Distribution | 2.03 L/kg | Not specified |

| Systemic Clearance | 1.84 L/h/kg | Not specified |

The elimination half-life of MC5 is significantly longer than that of tianeptine, suggesting a sustained pharmacological effect that may necessitate dosage adjustments in populations with altered pharmacokinetics, such as those with renal impairment .

MC5 acts primarily as a μ-opioid receptor agonist with minimal activity on δ- and κ-opioid receptors. This unique action may contribute to its antidepressant effects, differentiating it from traditional antidepressants that typically target serotonin pathways.

- EC50 Values :

- MC5 at μ-opioid receptor : 0.545 μM

- Tianeptine at μ-opioid receptor : 0.194 μM

- MC3 at μ-opioid receptor : 16 μM (very weak agonist)

This data indicates that while MC5 retains some opioid-like properties, it is less potent than tianeptine itself at the same receptor .

Clinical Implications

A study involving patients with chronic renal failure indicated that the terminal half-life of MC5 was significantly prolonged compared to healthy controls (14.2 h vs. 4.9 h), suggesting that renal function impacts the metabolism of this compound . This finding implies that dosing regimens may need adjustment for patients with compromised renal function.

Case Studies and Clinical Observations

Several case studies have highlighted the implications of tianeptine and its metabolites in clinical practice:

- Renal Failure Case Study :

- Fatalities Associated with Tianeptine Misuse :

- Pharmacological Testing :

Propiedades

IUPAC Name |

sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSEZGRQUELJJ-HGFPCDIYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)[O-])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN2NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.